2-(4-Aminophenyl)cyclopentan-1-one

Description

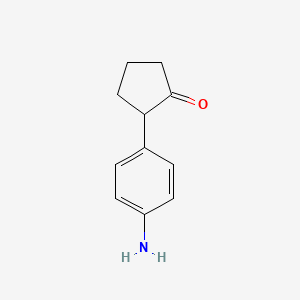

2-(4-Aminophenyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 4-aminophenyl substituent at the 2-position of the ketone ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(4-aminophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H13NO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3,12H2 |

InChI Key |

SEBZUMJKINAAEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

2-(4-Aminophenyl)cyclopentan-1-one has diverse applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Acetylphenyl)cyclopentan-1-one

- Structural Differences: Replaces the amino group with an acetyl moiety.

- Impact on Properties: The electron-withdrawing acetyl group reduces basicity compared to the amino group, altering solubility and reactivity. NMR data (δ 2.5–8.5 ppm in CDCl₃) indicate distinct electronic environments for aromatic protons, reflecting differences in resonance stabilization .

- Applications : Primarily studied for spectroscopic characterization rather than biological activity.

2-(4-Aminophenyl)benzothiazole

- Structural Differences: Substitutes cyclopentanone with a benzothiazole ring.

- Biological Activity : Demonstrates potent antitumor effects via metabolic activation (e.g., N-oxidation) and selective toxicity toward cancer cell lines .

- Synthesis: Prepared via iodine-catalyzed cyclization of 2-aminothiophenol and para-anthranilic acid, highlighting the importance of the amino group’s para position for bioactivity .

(E)-2-(4-Methoxybenzylidene)cyclopentan-1-one

- Structural Differences: Features a methoxybenzylidene group instead of aminophenyl.

- Biological Activity: Acts as a curcumin analog with anti-inflammatory and neuroprotective properties. The methoxy group enhances lipophilicity, improving blood-brain barrier penetration compared to the polar amino group .

2-Heptylidene cyclopentan-1-one

- Structural Differences : Contains a heptylidene chain instead of an aromatic substituent.

- Applications: Used in fragrances; safety assessments by IFRA restrict concentrations to 0.5–5.0% in consumer products due to sensitization risks, contrasting with the therapeutic focus of aminophenyl derivatives .

Comparative Analysis of Key Properties

Research Findings and Pharmacological Insights

- Antitumor Activity: 2-(4-Aminophenyl)benzothiazole derivatives exhibit IC₅₀ values in the nanomolar range against breast (MCF-7) and lung (A549) cancer cell lines, outperforming cyclopentanone analogs due to benzothiazole’s planar structure facilitating DNA intercalation .

- Metabolic Stability: Amino groups in para positions enhance metabolic stability compared to meta-substituted analogs, as seen in sulfonamide derivatives .

- Safety Profiles: Cyclopentanone derivatives with alkyl chains (e.g., 2-Heptylidene) face stricter regulatory limits than aromatic analogs due to toxicity concerns .

Biological Activity

2-(4-Aminophenyl)cyclopentan-1-one, also known as 2-(4-aminophenyl)cyclopentanone, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The compound features a cyclopentanone ring substituted with a para-aminophenyl group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's efficacy is often compared to other similar compounds, highlighting its potential as a novel antimicrobial agent.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Moderate | 32 |

| Ampicillin | High | 8 |

| Ciprofloxacin | Very High | 4 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells:

- Concentration Range : 0–100 µM

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis via caspase activation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for cell survival and growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the amino group or cyclopentanone moiety can significantly influence its potency and selectivity.

Key Findings:

- Amino Group Substitution : Variations in the amino group can enhance or diminish antimicrobial activity.

- Cyclopentanone Ring Modifications : Altering the size or saturation of the ring can impact anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.